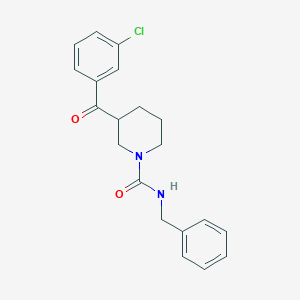
N-(4-carbamoylphenyl)-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-3-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an amide linkage between a 4-carbamoylphenyl group and a 3-iodobenzamide moiety, making it a versatile molecule for synthetic and analytical purposes.
Mecanismo De Acción
Target of Action
N-(4-carbamoylphenyl)-3-iodobenzamide, also known as N-[4-(aminocarbonyl)phenyl]-3-iodobenzamide or CBMicro_018033, primarily targets the SARS-coronavirus-2 main protease . This protease is essential for viral transcription and replication .
Mode of Action
The compound interacts with the main protease of SARS-coronavirus-2 through a process that involves molecular docking, molecular dynamics simulation, and free binding energy calculations . The compound has shown a high negative binding affinity with the main protease of the virus .
Biochemical Pathways
It is known that the compound’s interaction with the sars-coronavirus-2 main protease disrupts the virus’s ability to replicate, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-coronavirus-2 replication. By binding to the virus’s main protease, the compound prevents the virus from replicating and spreading .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-carbamoylphenylamine: This can be achieved by reacting 4-nitrobenzoyl chloride with ammonia, followed by reduction of the nitro group to an amine.
Iodination: The 3-iodobenzoyl chloride can be synthesized by iodinating benzoyl chloride using iodine and a suitable oxidizing agent.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This often involves:
Catalytic Methods: Using catalysts to improve reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow chemistry to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-carbamoylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoylbenzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid derivatives: Known for their therapeutic applications.
Uniqueness
N-(4-carbamoylphenyl)-3-iodobenzamide is unique due to the presence of both an iodine atom and a carbamoyl group, which confer distinct reactivity and potential for diverse applications compared to similar compounds .
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYHOCRSAGUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isopropyl-2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6110360.png)
![1-(4-Ethoxyphenyl)-6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B6110368.png)


![2,6-di-tert-butyl-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B6110377.png)
![N-benzyl-N-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6110381.png)
![2-methoxy-4-{[methyl(1-naphthylmethyl)amino]methyl}-6-nitrophenol](/img/structure/B6110382.png)
![ethyl 1-({4-[(propylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B6110390.png)

![2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B6110419.png)

![4-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B6110461.png)
![3-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6110468.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6110475.png)
